Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-
CAS No.: 32808-68-7
Cat. No.: VC18392226
Molecular Formula: C16H21ClO2
Molecular Weight: 280.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32808-68-7 |
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Molecular Formula | C16H21ClO2 |
Molecular Weight | 280.79 g/mol |
IUPAC Name | 4-(3-chloro-4-cyclohexylphenyl)butanoic acid |
Standard InChI | InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19) |
Standard InChI Key | MTHBSWCXTKUSKL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)O)Cl |
Introduction
Nomenclature and Structural Identification
Systematic Naming Conventions
The IUPAC name 4-(3-chloro-4-cyclohexylphenyl)butanoic acid denotes a butanoic acid backbone with a phenyl ring substituent at the gamma (C4) position. The phenyl ring itself is modified at the meta (C3) position with a chlorine atom and at the para (C4) position with a cyclohexyl group . This nomenclature aligns with established rules for substitutive naming, prioritizing functional groups and substituents in descending order of seniority.
Stereochemical Considerations
The cyclohexyl group introduces stereochemical complexity due to its chair conformations. Unlike planar aromatic systems, cyclohexane rings exhibit axial and equatorial substituent orientations, which may influence the compound’s interactions in chiral environments . For example, tert-butyl carbamate derivatives with similar stereocenters demonstrate significant diastereomeric excess (up to 95:5) under controlled synthesis conditions .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis routes for 4-(3-chloro-4-cyclohexylphenyl)butanoic acid are documented, methodologies for analogous compounds involve:
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Friedel-Crafts Acylation: Introducing acyl groups to aromatic rings using Lewis acid catalysts, as seen in the synthesis of 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid .
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Nucleophilic Substitution: Chlorination via electrophilic aromatic substitution, followed by cyclohexylation using Grignard reagents or cyclohexyl halides.
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Carboxylation: Oxidation of terminal alcohol or aldehyde intermediates to yield the carboxylic acid functionality .
Key Reaction Parameters
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Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction yields in rhodium-catalyzed asymmetric hydrogenations of similar substrates .
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Temperature Control: Low temperatures (0–25°C) minimize side reactions during protection/deprotection steps involving tert-butoxycarbonyl (Boc) groups .
Physicochemical Properties
Spectral Characteristics
Thermodynamic Properties
Biological and Industrial Applications
Material Science Applications
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